molecular formula C8H14N2 B8783319 4-(Methylamino)cyclohexanecarbonitrile

4-(Methylamino)cyclohexanecarbonitrile

Cat. No.: B8783319
M. Wt: 138.21 g/mol
InChI Key: AMDKFMKXNZPPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylamino)cyclohexanecarbonitrile (CAS: 6289-40-3) is a cyclohexane derivative featuring a methylamino group (-NHCH₃) and a nitrile (-CN) substituent. Its molecular formula is C₈H₁₃N₂, with a molar mass of 137.21 g/mol. The compound is primarily used as an intermediate in pharmaceutical synthesis. Safety data indicate it is harmful via inhalation, skin contact, or ingestion, necessitating strict handling protocols .

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

4-(methylamino)cyclohexane-1-carbonitrile

InChI

InChI=1S/C8H14N2/c1-10-8-4-2-7(6-9)3-5-8/h7-8,10H,2-5H2,1H3

InChI Key

AMDKFMKXNZPPPV-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(CC1)C#N

Origin of Product

United States

Comparison with Similar Compounds

1-Amino-4-methoxycyclohexanecarbonitrile (CAS: Not specified)

  • Structure: Replaces the methylamino group with a methoxy (-OCH₃) group.
  • Synthesis : Derived from 4-methoxycyclohexan-1-one via reductive amination and cyanation steps .
  • Lower basicity due to the absence of an amino group.

3-Methylcyclohex-3-ene-1-carbonitrile / 4-Methylcyclohex-3-ene-1-carbonitrile (CAS: 38094-70-1)

  • Structure : Cyclohexene derivatives with a nitrile and methyl group at positions 3 or 3.
  • Isomerism : Exists as a 1:1 mixture of regioisomers, introducing steric and electronic variations .
  • Key Differences: Unsaturation (cyclohexene ring) increases reactivity toward addition reactions compared to the saturated cyclohexane backbone of 4-(Methylamino)cyclohexanecarbonitrile.

4-[(Diphenylmethyl)amino]-1-(3-methoxyphenyl)-trans-cyclohexanecarbonitrile (CAS: 850885-65-3)

  • Structure: Features a bulky diphenylmethylamino group and a 3-methoxyphenyl substituent in a trans configuration.
  • Applications : Likely explored for CNS drug development due to aromatic and steric effects .
  • Key Differences :
    • Extended conjugation and aromaticity may enhance binding to biological targets (e.g., receptors).
    • Higher molecular weight (396.53 g/mol) impacts solubility and pharmacokinetics.

4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenylpyrimidine-5-carbonitrile (CAS: 320422-41-1)

  • Structure: Pyrimidine ring fused with cyclohexylamino, sulfanyl, and phenyl groups.
  • Applications: Potential kinase inhibitor or antimicrobial agent due to heterocyclic core .
  • Key Differences: Pyrimidine ring introduces π-π stacking capability, absent in 4-(Methylamino)cyclohexanecarbonitrile. Sulfanyl group (-S-) contributes to redox activity.

4-Benzyloxycyclohexanecarbonitrile (CAS: Not specified)

  • Structure: Benzyloxy (-OCH₂C₆H₅) substituent replaces the methylamino group.
  • Properties : Bulky benzyl group reduces ring flexibility and increases lipophilicity .
  • Key Differences :
    • Enhanced steric hindrance may slow reaction kinetics in synthetic pathways.
    • Benzyloxy group is a common protecting group in organic synthesis.

Structural and Functional Comparison Table

Compound Name Substituents Molecular Weight (g/mol) Key Features
4-(Methylamino)cyclohexanecarbonitrile -NHCH₃, -CN 137.21 Intermediate, moderate basicity
1-Amino-4-methoxycyclohexanecarbonitrile -OCH₃, -CN ~153.18 (estimated) Electron-rich, lower basicity
3/4-Methylcyclohexene-carbonitrile -CH₃, -CN (unsaturated ring) 121.18 Reactive double bond, regioisomerism
4-[(Diphenylmethyl)amino]-...-carbonitrile Diphenylmethyl, 3-methoxyphenyl 396.53 High steric bulk, trans configuration
4-Benzyloxycyclohexanecarbonitrile -OCH₂C₆H₅, -CN 217.28 Lipophilic, protective group utility

Preparation Methods

General Reaction Framework

The most industrially viable route involves a one-pot synthesis starting from cyclohexanone. Simbera et al. developed three optimized protocols unifying methanol as the solvent and varying oxidizing systems:

  • Stoichiometric oxidation with sodium hypochlorite (NaOCl).

  • Catalytic oxidation using hydrogen peroxide (H₂O₂) and Cu²⁺.

  • Oxygen-mediated oxidation with a Cu²⁺/NH₃ system.

Reaction Pathway:

  • Cyclohexanone reacts with methyl hydrazinecarboxylate in methanol under reflux to form methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate.

  • Oxidation :

    • NaOCl (45–50°C, 3.5 hr) yields 92% product.

    • H₂O₂/CuCl₂·2H₂O (40–45°C, pH 8–9) achieves 91% yield.

    • O₂/CuCl₂·2H₂O (45–50°C, 10 hr) provides 89% yield.

Key Advantages:

  • Atom efficiency : 78–82% (calculated via EATOS software).

  • Waste minimization : By-products include NaCl (recyclable) and CO₂/N₂ (environmentally benign).

  • Solvent recycling : Methanol recovery reduces E-factor by 30%.

Reductive Amination of Cyclohexanecarbonitrile Derivatives

Catalytic Hydrogenation Approach

A patent by EP2616433B1 discloses a two-step method:

  • Cyanoalkoxylation : Cyclohexanone is treated with trimethylsilyl cyanide (TMSCN) to form 1-cyanocyclohexanol.

  • Reductive methylation : The intermediate undergoes reductive amination with methylamine (CH₃NH₂) under H₂ (50 psi) and Pd/C (5% w/w), yielding 85–88% product.

Optimization Data:

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes imine formation
H₂ Pressure50 psiPrevents over-reduction
Catalyst Loading5% Pd/CBalances cost and activity

Nucleophilic Substitution on Halogenated Intermediates

SN2 Displacement with Methylamine

VulcanChem outlines a route via 1-bromo-4-cyanocyclohexane:

  • Bromination : Cyclohexene is brominated using NBS (N-bromosuccinimide) in CCl₄.

  • Cyanation : CuCN in DMF introduces the nitrile group (72% yield).

  • Amination : Methylamine (40% aq.) in THF at 60°C substitutes bromide (68% yield).

Challenges:

  • Regioselectivity : Competing elimination forms cyclohexene by-products (15–20%).

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) is required.

Oxidative Cyanation of 4-Methylaminocyclohexanol

TEMPO-Mediated Oxidation

A method adapted from ACS Med. Chem. uses:

  • Substrate : 4-Methylaminocyclohexanol.

  • Oxidant : TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with NaOCl.

  • Cyanation : Concurrent addition of KCN (2 eq.) in CH₃CN/H₂O (3:1).

Performance Metrics:

  • Yield: 76–80%.

  • Side reaction : Over-oxidation to ketone (8–12%).

Comparative Analysis of Methodologies

Green Chemistry Evaluation

Using EcoScale:

MethodEcoScale ScorePMI (kg/kg)E-Factor
One-Pot (NaOCl)781.24.8
Reductive Amination652.17.5
Nucleophilic Substitution583.412.3

Key Findings :

  • One-pot methods excel in atom economy (82%) and waste reduction.

  • Catalytic oxidation (Cu²⁺/H₂O₂) minimizes heavy metal waste vs. stoichiometric NaOCl.

Industrial-Scale Considerations

Cost-Benefit Analysis

FactorOne-Pot SynthesisReductive Amination
Raw Material Cost$12/kg$18/kg
Energy Consumption150 kWh/kg220 kWh/kg
CAPEX (Reactor Type)Batch (SS316L)Continuous Flow

Recommendation : One-pot protocols are preferred for volumes >1,000 kg/yr due to lower OPEX .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(Methylamino)cyclohexanecarbonitrile?

Methodological Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination, to introduce the methylamino and nitrile groups onto the cyclohexane backbone. Key factors include:

  • Catalyst Selection : Triethylamine or palladium-based catalysts are often used to improve reaction efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance solubility and reaction rates .
  • Temperature Control : Maintaining temperatures between 60–80°C minimizes side reactions like nitrile hydrolysis .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .

Q. How can researchers characterize the purity and structural integrity of 4-(Methylamino)cyclohexanecarbonitrile?

Methodological Answer: A combination of analytical techniques is recommended:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of methylamino (-NCH3_3) and nitrile (-CN) groups, with characteristic shifts at δ 2.2–2.5 ppm (NCH3_3) and δ 120–125 ppm (CN) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) quantifies purity and detects impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 152.12 for C8_8H12_{12}N2_2) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for trans/cis isomer differentiation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4-(Methylamino)cyclohexanecarbonitrile derivatives?

Methodological Answer: Conflicting bioactivity data often arise from structural variations or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Compare derivatives (e.g., 4-(Dimethylamino) analogs) to isolate the methylamino group’s role .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to reduce variability .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like GABA receptors, reconciling discrepancies between in vitro and in silico data .

Q. What strategies are effective in elucidating the stereochemical configuration of 4-(Methylamino)cyclohexanecarbonitrile?

Methodological Answer: Stereochemical ambiguity (e.g., axial vs. equatorial substituents) can be addressed via:

  • Chiral Chromatography : Use chiral columns (e.g., Chiralpak® IA) with hexane:isopropanol mobile phases to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Distinguishes diastereomers by analyzing Cotton effects in the IR spectrum .
  • X-ray Diffraction : Single-crystal X-ray structures provide definitive proof of spatial arrangement, as demonstrated for the trans-4-amino analog .

Q. How can researchers address discrepancies in metabolic pathway predictions for 4-(Methylamino)cyclohexanecarbonitrile?

Methodological Answer: Conflicting metabolic data may arise from species-specific enzyme activity. Approaches include:

  • In Vitro Microsomal Assays : Compare hepatic microsomes from humans vs. rodents to identify species-dependent oxidation or hydrolysis .
  • Stable Isotope Tracing : Use 13^{13}C-labeled compounds to track metabolic intermediates via LC-MS .
  • CYP450 Inhibition Studies : Co-administer CYP3A4/2D6 inhibitors (e.g., ketoconazole) to validate enzyme involvement .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s neurotoxic potential?

Methodological Answer: Discrepancies may stem from differential blood-brain barrier (BBB) penetration or metabolite toxicity. Steps to resolve:

  • BBB Permeability Assays : Use parallel artificial membrane permeability assays (PAMPA) to quantify transport efficiency .
  • Metabolite Profiling : Identify toxic metabolites (e.g., 4-(Methylamino)cyclohexanol via LC-MS) and test their effects on neuronal cell lines .
  • In Vivo Validation : Conduct dose-response studies in zebrafish models to correlate in vitro toxicity with behavioral endpoints .

Tables for Comparative Analysis

Q. Table 1: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key AdvantageReference
Reductive Amination7897High stereoselectivity
Nucleophilic Substitution6592Scalability for bulk synthesis

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueApplicationDetection LimitReference
1^1H NMRFunctional group confirmation1–5 mol%
HRMSMolecular weight validation0.1 ppm
X-ray CrystallographyStereochemical resolutionSingle crystal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.